2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H12N2O3S2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiviral Activities
- A study by Havrylyuk et al. (2013) reported that derivatives of this compound demonstrated selective inhibition of leukemia cell lines and showed high activity against the Tacaribe virus strain.
Crystal Structures
- Research on the crystal structures of related compounds, including (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, was conducted by Galushchinskiy et al. (2017). This study contributes to the understanding of the structural properties of such compounds.
Anticancer Agents
- A 2019 study by Evren et al. synthesized derivatives of this compound and investigated their anticancer activity, particularly against human lung adenocarcinoma cells.
Anti-Inflammatory Agents
- Nikalje et al. (2015) synthesized a series of derivatives and evaluated their anti-inflammatory activity, showing promising results in both in vitro and in vivo models.
Antimicrobial Activities
- A study by Saravanan et al. (2010) found that synthesized derivatives exhibited significant anti-bacterial and anti-fungal activities.
Antibacterial and Antifungal Activities
- Research by Salih et al. (2007) indicated that synthesized compounds showed high activity against various bacterial strains.
Antioxidant and Anti-Inflammatory Activities
- A 2013 study by Koppireddi et al. evaluated the antioxidant and anti-inflammatory activities of novel derivatives, finding compounds with promising efficacy.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-17-8-4-2-7(3-5-8)13-10(15)6-9-11(16)14-12(18)19-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCWLFDNNNQEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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